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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a notable degradation product of Avermectin

B1a, a macrocyclic lactone with potent anthelmintic and insecticidal properties. Avermectin B1a

is the major component of the widely used biopesticide Abamectin. Understanding the

physicochemical properties of its degradation products is crucial for assessing the overall

stability, environmental fate, and potential biological activity of the parent compound.

This technical guide provides a comprehensive overview of the known physicochemical

properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a. Due to the limited availability of

specific experimental data for this particular degradation product, this guide also incorporates

data from its parent compound, Avermectin B1a, to provide a comparative and predictive

context. The experimental protocols detailed herein are based on established methodologies

for the analysis of avermectins and can be adapted for the specific characterization of 5-O-
Demethyl-28-hydroxy-Avermectin A1a.

Physicochemical Data
The quantitative data for 5-O-Demethyl-28-hydroxy-Avermectin A1a and its parent

compound, Avermectin B1a, are summarized in the tables below for ease of comparison.
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Table 1: General Physicochemical Properties

Property
5-O-Demethyl-28-hydroxy-
Avermectin A1a

Avermectin B1a

Molecular Formula C48H72O15 C48H72O14[1]

Molecular Weight 889.08 g/mol 873.09 g/mol [1]

CAS Number 96722-46-2 65195-55-3[1]

Appearance White to off-white solid White to light yellow powder[2]

Melting Point Data not available ~161.8 °C (for Abamectin)[3]

pKa (Predicted) Data not available 12.42 ± 0.70[4][5]

LogP (Predicted) Data not available 3.8[1]

Table 2: Solubility Data

Solvent
5-O-Demethyl-28-hydroxy-
Avermectin A1a

Avermectin B1a

Water Data not available Insoluble[6]

DMSO ≥ 50 mg/mL 100 mg/mL[7]

Ethanol Data not available
≥11.86 mg/mL (with

sonication)[2]

Methanol Data not available Soluble[8][9]

n-Propanol Data not available Soluble[8][9]

iso-Propanol Data not available Soluble[8][9]

n-Butanol Data not available Soluble[8][9]

Isopropyl Ether Data not available Soluble[8]

Acetonitrile Data not available Soluble[9]
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Experimental Protocols
The following are detailed methodologies for key experiments to determine the

physicochemical properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a, adapted from

established protocols for avermectins.

Determination of Aqueous Solubility (Shake-Flask
Method)
This protocol is based on the principle of equilibrating the compound in water and measuring its

concentration in the saturated solution.

Methodology:

Sample Preparation: Add an excess amount of 5-O-Demethyl-28-hydroxy-Avermectin A1a
to a vial containing a known volume of purified water (e.g., Milli-Q).

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the

undissolved solid.

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and analyze its

concentration using a validated HPLC-UV or LC-MS/MS method (see below for a general

analytical method).

Quantification: The solubility is determined by comparing the measured concentration to a

standard curve of the compound in a suitable organic solvent.

High-Performance Liquid Chromatography (HPLC) for
Purity and Quantification
This protocol provides a general framework for the analysis of avermectin derivatives.[10][11]

[12]

Methodology:
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Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector

(DAD) is required.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., Phenomenex® C18, 150 x 4.60 mm, 5 µm)

is typically used.[12]

Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. A

common mobile phase for avermectins is a mixture of acetonitrile:methanol:ultrapure

water (53:35:12, v/v/v).[12]

Flow Rate: 1.0 - 1.2 mL/min.[12]

Column Temperature: 20-30 °C.[11][12]

Injection Volume: 20 µL.[12]

Detection Wavelength: 250 nm.[12]

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or

methanol) to a known concentration.

Analysis: Inject the sample onto the HPLC system and record the chromatogram. Purity is

assessed by the relative area of the main peak. Quantification is achieved by comparing the

peak area to that of a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Trace Analysis
This method is suitable for the sensitive detection and quantification of the compound in

complex matrices.[13][14][15]

Methodology:

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass

spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical
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ionization (APCI) source.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., Waters UPLC BEH C18, 2.1 x 50 mm,

1.7µm).[15]

Mobile Phase: A gradient elution using acetonitrile and 0.1 mM ammonium formate in

water containing 0.1% formic acid is often effective.[13]

Flow Rate: 0.2 mL/min.[13]

Mass Spectrometry Conditions:

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for

avermectins.[13]

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion

transitions for selective and sensitive quantification.

Sample Preparation: For complex matrices, a sample extraction and clean-up step is

necessary. This may involve liquid-liquid extraction with a solvent like isooctane or solid-

phase extraction (SPE).[13]

Signaling Pathways and Mechanism of Action
Avermectins are known to interact with several signaling pathways in both target invertebrates

and non-target organisms. A key mechanism of action is the potentiation of glutamate-gated

chloride channels in invertebrates, leading to paralysis.[5] In mammalian cells and other

systems, avermectins have been shown to modulate inflammatory and cellular growth

pathways.

Recent studies have demonstrated that avermectin can directly interact with the Epidermal

Growth Factor Receptor (EGFR), leading to the activation of the downstream EGFR/AKT/ERK

signaling pathway.[16][17] This interaction can subsequently influence the activation of the

transcription factor NF-κB.[18] The activation of NF-κB by avermectins has also been observed

to be involved in inflammatory responses.[19][20][21]
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Below is a diagram illustrating the proposed signaling pathway initiated by the interaction of

avermectin with EGFR.

Downstream Signaling

Avermectin EGFRDirect Interaction
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Activation

NF-κB
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NucleusTranslocation Cellular Response
(e.g., Inflammation, Gene Expression)
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Avermectin-induced EGFR signaling pathway.

This diagram illustrates the direct interaction of avermectin with EGFR, leading to the activation

of downstream AKT and ERK pathways, which in turn can activate the NF-κB transcription

factor, leading to its translocation to the nucleus and subsequent modulation of gene

expression and cellular responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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